molecular formula C17H18FNOS2 B2499851 (5-fluorobenzo[b]thiophen-2-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 1788533-58-3

(5-fluorobenzo[b]thiophen-2-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone

Cat. No.: B2499851
CAS No.: 1788533-58-3
M. Wt: 335.46
InChI Key: HNRFHJAJGOITPK-UHFFFAOYSA-N
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Description

(5-fluorobenzo[b]thiophen-2-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a useful research compound. Its molecular formula is C17H18FNOS2 and its molecular weight is 335.46. The purity is usually 95%.
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Preparation Methods

  • Synthetic Routes and Reaction Conditions: : The synthesis of (5-fluorobenzo[b]thiophen-2-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone can involve multi-step organic reactions starting with commercially available precursors. The key steps typically include the formation of the benzothiophene core, fluorination, and the construction of the bicyclic octane system. Specific conditions like controlled temperature, pH, and the use of catalysts are crucial.

  • Industrial Production Methods: : Industrial synthesis of this compound might involve scale-up techniques that ensure cost-efficiency and high yield. Continuous-flow reactors, for example, could be employed to optimize the reaction conditions and scalability.

Chemical Reactions Analysis

  • Types of Reactions: : This compound can undergo various chemical transformations including:

    • Oxidation: : Introduction of oxygen functionalities.

    • Reduction: : Removal of oxygen or addition of hydrogen.

    • Substitution: : Replacement of functional groups, particularly at the fluorinated benzothiophene moiety.

  • Common Reagents and Conditions: : Reagents such as potassium permanganate for oxidation, hydrogen gas with a palladium catalyst for reduction, and halogenating agents for substitution reactions are commonly used.

  • Major Products Formed: : The major products depend on the type of reaction but typically involve modified functional groups on the benzothiophene or octane ring.

Scientific Research Applications: This compound has diverse applications in scientific research:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Medicine: : Investigation of its therapeutic potential, possibly targeting neurological pathways.

  • Industry: : Could be used in the development of new materials or pharmaceuticals.

Mechanism of Action: The mechanism by which this compound exerts its effects involves interaction with molecular targets:

  • Molecular Targets and Pathways: : Depending on its application, it may bind to specific receptors or enzymes, altering their activity. The exact pathways would require further experimental validation.

Comparison with Similar Compounds: When compared to similar compounds:

  • Uniqueness: : Its combination of a fluorinated benzothiophene and a bicyclic octane system is distinctive, offering unique reactivity and potential biological activity.

  • List of Similar Compounds: : Similar compounds might include benzothiophene derivatives or other bicyclic amines, but each with distinct modifications that alter their properties.

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Properties

IUPAC Name

(5-fluoro-1-benzothiophen-2-yl)-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNOS2/c1-21-14-8-12-3-4-13(9-14)19(12)17(20)16-7-10-6-11(18)2-5-15(10)22-16/h2,5-7,12-14H,3-4,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNRFHJAJGOITPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CC2CCC(C1)N2C(=O)C3=CC4=C(S3)C=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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